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Compound of Interest

Compound Name: C11H21IN202

Cat. No.: B12631338

Disclaimer: The compound with the molecular formula C11H21IN202 is not well-documented
in publicly available chemical databases. Therefore, this guide presents a comprehensive
analysis based on a plausible hypothetical structure: N-acetyl-N'-(8-iodooctyl)urea. All
spectroscopic data presented herein are predicted based on established principles of chemical
spectroscopy and are intended for illustrative and educational purposes.

Hypothetical Structure:
Name: N-acetyl-N'-(8-iodooctyl)urea
Molecular Formula: C11H21IN202
Molecular Weight: 356.20 g/mol

Structure:

This structure contains an acetyl group, a urea backbone, and an eight-carbon alkyl chain
terminated with an iodine atom. The presence of these functional groups gives rise to
characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen
framework of an organic molecule.
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1H NMR Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCI3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5-8.0 Broad Singlet 1H -C(O)NHC(0)-
~5.5-6.0 Broad Triplet 1H -C(O)NH(CH?2)-
3.19 Triplet 2H -CH2-I
3.14 Quartet 2H -NH-CH2-
2.03 Singlet 3H CH3-C(0)-
1.82 Quintet 2H -CH2-CH2-1
151 Quintet 2H -NH-CH2-CH2-
1.2-1.4 Multiplet 8H -(CH2)4-
13C NMR Spectroscopy
Predicted 13C NMR Data (125 MHz, CDCI3)
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Chemical Shift (6, ppm) Assignment
172.5 CH3-C=0
158.0 NH-C(0)-NH
40.5 -NH-CH2-
335 -CH2-CH2-1
30.5 -NH-CH2-CH2-
29.0 -(CH2)-

28.5 -(CH2)-

28.0 -(CH2)-

26.5 -(CH2)-

24.0 CH3-C(0)-
7.0 -CH2-1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Absorption Bands
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Wavenumber (cm-

1) Intensity Functional Group Vibration Mode
3350 - 3250 Medium, Broad N-H Stretching

2925, 2855 Strong C-H (sp3) Stretching

1710 Strong C=0 (acetyl) Stretching

1660 Strong C=0 (urea) Stretching

1560 Medium N-H Bending

1250 Medium C-N Stretching

550 Medium C-l Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Relative Intensity (%) Assignment

356 5 [M]+ (Molecular lon)
229 40 M - ]+

213 10 [M - C8H161]+

185 15 [C8H16I]+

87 100 [CH3CONHCONH2]+
43 80 [CH3CO]+

Experimental Protocols

NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra is as follows:
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Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)
accessory is outlined below.

Click to download full resolution via product page

IR Spectroscopy (ATR) Experimental Workflow

Mass Spectrometry Protocol

The following is a typical workflow for analyzing a sample using Electron lonization Mass
Spectrometry (EI-MS).
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Mass Spectrometry (EI-MS) Experimental Workflow

 To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of C11H21IN202]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338#c11h21in202-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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